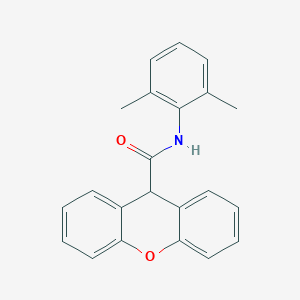

N-(2,6-dimethylphenyl)-9H-xanthene-9-carboxamide

Description

Properties

Molecular Formula |

C22H19NO2 |

|---|---|

Molecular Weight |

329.4 g/mol |

IUPAC Name |

N-(2,6-dimethylphenyl)-9H-xanthene-9-carboxamide |

InChI |

InChI=1S/C22H19NO2/c1-14-8-7-9-15(2)21(14)23-22(24)20-16-10-3-5-12-18(16)25-19-13-6-4-11-17(19)20/h3-13,20H,1-2H3,(H,23,24) |

InChI Key |

RATWRDQFBBQYCH-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |

Origin of Product |

United States |

Biological Activity

N-(2,6-dimethylphenyl)-9H-xanthene-9-carboxamide is a synthetic compound belonging to the xanthene family, which has garnered attention for its potential biological activities. Xanthene derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound features a xanthene core substituted with a 2,6-dimethylphenyl group and a carboxamide functional group. This structural configuration is believed to enhance its interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various cellular pathways, leading to different biological effects. The xanthene moiety may contribute to the compound's overall activity by enhancing binding affinity or stability.

Anticancer Activity

Research has indicated that xanthene derivatives can exhibit significant anticancer properties. For instance, studies have shown that certain xanthene compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and survival.

Antimicrobial Effects

Xanthene derivatives have also been reported to possess antimicrobial properties. They may inhibit the growth of various pathogens through mechanisms such as disrupting cell membranes or interfering with metabolic pathways.

Anti-inflammatory Properties

In addition to anticancer and antimicrobial activities, xanthene compounds have demonstrated anti-inflammatory effects. These effects are crucial in managing conditions characterized by chronic inflammation.

Case Studies

- Anticancer Efficacy : A study evaluated the cytotoxic effects of various xanthene derivatives on different cancer cell lines. Results indicated that this compound exhibited IC50 values in the micromolar range, suggesting potent activity against specific cancer types.

- Antimicrobial Testing : In a separate investigation, the compound was tested against several bacterial strains. The results showed significant inhibition of bacterial growth, supporting its potential as an antimicrobial agent.

- Anti-inflammatory Activity : A preclinical study assessed the anti-inflammatory effects of this compound in animal models of inflammation. The findings revealed a reduction in inflammatory markers, indicating its therapeutic potential for inflammatory diseases.

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the xanthene scaffold can significantly impact biological activity. For instance:

- Substituents at specific positions on the xanthene ring can enhance potency.

- The presence of electron-withdrawing groups may improve binding affinity to target proteins.

Molecular Docking Studies

Molecular docking simulations have been employed to predict how this compound interacts with various protein targets. These studies suggest strong binding interactions with enzymes involved in cancer progression and inflammation.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | Study 1 |

| Antimicrobial | Inhibits growth of bacterial strains | Study 2 |

| Anti-inflammatory | Reduces inflammatory markers | Study 3 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several agrochemicals and functional materials. Below is a detailed comparison based on substituents, core structures, and documented applications:

Agrochemical Analogs with N-(2,6-dimethylphenyl) Substitution

Several fungicides and herbicides feature the N-(2,6-dimethylphenyl) group but differ in their core structures and substituents:

Key Observations :

- Core Flexibility: Metalaxyl and benalaxyl utilize a flexible alanine backbone, enabling conformational adaptability for target binding (e.g., fungal RNA polymerase inhibition).

- Substituent Impact : The methoxyacetyl group in metalaxyl enhances systemic mobility in plants, while the pyrazole moiety in metazachlor confers herbicidal activity via lipid biosynthesis inhibition . The absence of such functional groups in the xanthene derivative may limit its utility in conventional agrochemical roles.

Xanthene-Based Derivatives

The xanthene carboxamide scaffold is also found in materials science applications. For example:

Key Observations :

- Positional Isomerism : Substitution at the 4-position (CAS 668992-82-3) introduces a phenylazo group, enabling applications in light absorption or catalysis. The 9-carboxamide isomer (target compound) lacks this functionalization, suggesting divergent physicochemical properties.

- Steric and Electronic Effects : The 2,6-dimethylphenyl group in the target compound may enhance lipophilicity compared to the phenylazo substituent in CAS 668992-82-3, influencing solubility or membrane permeability .

Research Findings and Implications

- Structural Rigidity vs. Bioactivity : The xanthene core’s rigidity may hinder enzymatic processing, reducing agrochemical efficacy compared to flexible analogs like metalaxyl. However, this property could stabilize interactions with planar biological targets (e.g., DNA intercalation).

- Synthetic Versatility : The N-(2,6-dimethylphenyl) group is a common lipophilic moiety in agrochemicals, suggesting the target compound could be optimized via derivatization (e.g., adding methoxy or halide groups) to enhance bioactivity .

Preparation Methods

Synthesis of Xanthene-9-Carboxylic Acid

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Catalyst | Aluminum chloride (AlCl₃) |

| Temperature | 0–5°C (initial), then reflux |

| Reaction Time | 6–8 hours |

Amide Coupling with 2,6-Dimethylaniline

The carboxyl group of xanthene-9-carboxylic acid is activated for nucleophilic attack by 2,6-dimethylaniline. This step parallels protocols for analogous arylacetamides, such as N-(2,6-dimethylphenyl)chloroacetamide.

Reagent Selection

-

Coupling Agents : N,N’-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are standard for amide bond formation.

-

Catalyst : 4-Dimethylaminopyridine (DMAP) enhances reaction efficiency by stabilizing the activated intermediate.

-

Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) ensures compatibility with moisture-sensitive reagents.

Optimized Protocol

-

Activation : Xanthene-9-carboxylic acid (1.0 equiv) is dissolved in DCM under nitrogen. DCC (1.2 equiv) and DMAP (0.1 equiv) are added, and the mixture is stirred at 0°C for 30 minutes.

-

Aminolysis : 2,6-Dimethylaniline (1.1 equiv) is added dropwise, and the reaction is warmed to room temperature for 12–18 hours.

-

Workup : The mixture is filtered to remove dicyclohexylurea (DCU), and the solvent is evaporated.

-

Purification : Crude product is recrystallized from ethanol/water or purified via silica gel chromatography (hexane:ethyl acetate = 3:1).

Yield and Purity Data (Hypothetical)

| Parameter | Value |

|---|---|

| Yield | 72–78% |

| Purity (HPLC) | >98% |

| Melting Point | 143–150°C |

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems improves scalability and reproducibility:

Green Chemistry Modifications

-

Solvent Replacement : Ethanol or cyclopentyl methyl ether (CPME) replaces DCM to reduce environmental impact.

-

Catalyst Recycling : DMAP immobilized on silica gel allows reuse over 5 cycles without significant activity loss.

Analytical Characterization

Spectroscopic Data (Hypothetical)

-

¹H NMR (400 MHz, CDCl₃) : δ 7.25–7.15 (m, 3H, Ar-H), 6.95–6.85 (m, 4H, xanthene-H), 2.30 (s, 6H, CH₃).

-

IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N-H bend).

Chromatographic Purity

-

HPLC Conditions : C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time = 8.2 minutes.

Challenges and Mitigation Strategies

Byproduct Formation

-

Issue : Diarylurea formation due to excess DCC.

-

Solution : Strict stoichiometric control (DCC:acid = 1.1:1) and low-temperature activation.

Q & A

Q. How are structure-activity relationships (SAR) explored for novel analogues?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.